4-(4-Bromo-2-methylphenyl)-morpholine-d8
CAS No.:
Cat. No.: VC0200554
Molecular Formula: C₁₁H₆D₈BrNO
Molecular Weight: 264.19
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₆D₈BrNO |
|---|---|
| Molecular Weight | 264.19 |
Introduction
Chemical Identity and Structure
4-(4-Bromo-2-methylphenyl)-morpholine-d8 is a deuterium-labeled analog of 4-(4-bromo-2-methylphenyl)morpholine. The compound features a morpholine ring with eight deuterium atoms replacing the hydrogen atoms, while maintaining the 4-bromo-2-methylphenyl group attached to the nitrogen atom of the morpholine ring.
The compound has the following key identifiers and structural characteristics:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-(4-bromo-2-methylphenyl)-2,2,3,3,5,5,6,6-octadeuteriomorpholine |
| Molecular Formula | C₁₁H₆D₈BrNO |
| Molecular Weight | 264.19 g/mol |
| Accurate Mass | 263.076 |
| Product Identifier | VC0200554 (Vulcanchem), TRC-B685667 (LGC Standards) |
The structure features a morpholine ring where all eight hydrogen atoms have been replaced with deuterium atoms, while the 4-bromo-2-methylphenyl group remains non-deuterated. This selective deuteration pattern is specifically designed to make the compound valuable for analytical applications .
Structural Notations and Identifiers
For precise chemical communication and database indexing, the compound is represented through various notational systems:
| Notation Type | Representation |
|---|---|
| SMILES | [2H]C1([2H])OC([2H])([2H])C([2H])([2H])N(c2ccc(Br)cc2C)C1([2H])[2H] |
| InChI | InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3/i4D2,5D2,6D2,7D2 |
These notations specifically indicate the positions of deuterium atoms at positions 2,2,3,3,5,5,6,6 of the morpholine ring, while retaining the 4-bromo-2-methylphenyl group attached to the nitrogen atom .
Physical and Chemical Properties
The physical and chemical properties of 4-(4-Bromo-2-methylphenyl)-morpholine-d8 are influenced by both its structural components and deuterium substitution:
Physical State and Appearance
The compound is typically available as a neat substance, though specific information about its appearance is limited in the available literature .
Stability and Reactivity
As a deuterated compound, 4-(4-Bromo-2-methylphenyl)-morpholine-d8 generally exhibits chemical behavior similar to its non-deuterated analog, with slight differences in reaction rates due to the kinetic isotope effect. The morpholine component of the molecule contributes to its basicity, while the bromine substituent on the phenyl ring affects its electrophilic properties.
Applications in Analytical Chemistry
4-(4-Bromo-2-methylphenyl)-morpholine-d8 serves several important functions in modern analytical chemistry:
Use as a Stable Isotope-Labeled Reference Standard
The primary application of this compound is as a stable isotope-labeled reference standard in various chemical analyses. The incorporation of eight deuterium atoms provides a distinctive mass spectral pattern that is valuable for quantitative analysis .
Mass Spectrometry Applications
In mass spectrometry, deuterated internal standards like 4-(4-Bromo-2-methylphenyl)-morpholine-d8 provide several advantages:
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They co-elute with the non-deuterated analogs during chromatographic separation
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They produce nearly identical fragmentation patterns with predictable mass shifts
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They allow for accurate quantification through isotope dilution methods
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They compensate for matrix effects and recovery variations during sample preparation
The strategic placement of deuterium atoms on the morpholine ring rather than the phenyl portion helps maintain chromatographic properties similar to the non-deuterated compound while providing the necessary mass difference for analytical discrimination .
Comparison with Related Compounds
Non-Deuterated Parent Compound
The parent compound, 4-(4-bromo-2-methylphenyl)morpholine, has a molecular weight of 256.14 g/mol compared to 264.19 g/mol for the deuterated version. This mass difference of approximately 8 Da corresponds to the replacement of eight hydrogen atoms with deuterium atoms .
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